molecular formula C8H18ClN B1584402 2-Cyclohexylethylamine hydrochloride CAS No. 5471-55-6

2-Cyclohexylethylamine hydrochloride

Cat. No.: B1584402
CAS No.: 5471-55-6
M. Wt: 163.69 g/mol
InChI Key: UZNMRHPOSFFDLD-UHFFFAOYSA-N
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Description

2-Cyclohexylethylamine hydrochloride is an organic compound with the chemical formula C8H17N·HCl. It is a colorless to almost colorless solid that is soluble in water. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylethylamine hydrochloride can be synthesized through the reduction of cyclohexanone. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound typically involves the alkylation of ammonia using cyclohexanol. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylethylamine hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclohexylethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals and as a precursor in drug synthesis.

    Industry: It is used in the production of chemical reagents and catalysts

Mechanism of Action

The mechanism of action of 2-Cyclohexylethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexylethylamine hydrochloride is unique due to its specific combination of cyclohexyl and ethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .

Properties

IUPAC Name

2-cyclohexylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c9-7-6-8-4-2-1-3-5-8;/h8H,1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNMRHPOSFFDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203178
Record name Cyclohexaneethylamine, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5471-55-6
Record name Cyclohexaneethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5471-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexaneethylamine, hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5471-55-6
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Record name 5471-55-6
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Record name Cyclohexaneethylamine, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylethanamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylethylamine hydrochloride
Reactant of Route 2
2-Cyclohexylethylamine hydrochloride
Reactant of Route 3
2-Cyclohexylethylamine hydrochloride
Reactant of Route 4
2-Cyclohexylethylamine hydrochloride
Reactant of Route 5
2-Cyclohexylethylamine hydrochloride
Reactant of Route 6
2-Cyclohexylethylamine hydrochloride

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